molecular formula C20H17NO4 B1596538 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate CAS No. 7128-79-2

2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate

Cat. No. B1596538
CAS RN: 7128-79-2
M. Wt: 335.4 g/mol
InChI Key: RKCVQLUEWCVWTN-UHFFFAOYSA-N
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Description

2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate , also known by other names such as o-Acetoxyanisole and o-Methoxyphenyl acetate , is a chemical compound with the molecular formula C~9~H~10~O~3~ . It falls within the class of organic compounds and exhibits interesting properties due to its structural features.



Synthesis Analysis

The synthesis of this compound involves the acetylation of 2-(N-(o-methoxyphenyl)carbamoyl)-3-naphthol . The reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The resulting product is the acetate ester, which is characterized by the presence of an acetyl group attached to the naphthalene ring.



Molecular Structure Analysis

The molecular structure of 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate consists of the following components:



  • A naphthalene core with a carbamoyl group (NH-CO-) attached at one position.

  • An o-methoxyphenyl group (o-CH~3~OC~6~H~4~) linked to the carbamoyl nitrogen.

  • An acetyl group (CH~3~CO-) connected to the naphthalene ring.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. For instance:



  • Hydrolysis : The ester linkage can be cleaved by aqueous acid or base, yielding the corresponding carboxylic acid and alcohol.

  • Esterification : It can react with alcohols to form different esters.

  • Nucleophilic Substitution : The carbamoyl group can undergo nucleophilic attack, leading to substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).

  • Solubility : It may be soluble in organic solvents but sparingly soluble in water.

  • Color and Odor : The compound’s appearance and odor can vary based on purity and impurities.


Safety And Hazards


  • Toxicity : Assessments of toxicity are essential to determine safe handling procedures.

  • Handling Precautions : Proper protective equipment (gloves, goggles, etc.) should be used during handling.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating potential pharmacological applications.

  • Structural Modifications : Designing derivatives with improved properties.

  • Industrial Applications : Exploring its use in materials science or organic synthesis.


Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date details regarding this compound123.


properties

IUPAC Name

[3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13(22)25-19-12-15-8-4-3-7-14(15)11-16(19)20(23)21-17-9-5-6-10-18(17)24-2/h3-12H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCVQLUEWCVWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221448
Record name 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate

CAS RN

7128-79-2
Record name 3-(Acetyloxy)-N-(2-methoxyphenyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7128-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007128792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(N-(o-Methoxyphenyl)carbamoyl)-3-naphthyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-o-methoxyphenyl)carbamoyl]-3-naphthyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.662
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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